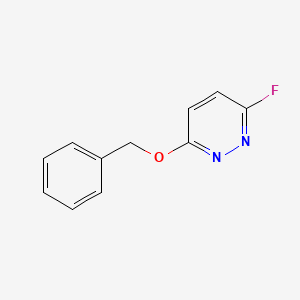

3-(Benzyloxy)-6-fluoropyridazine

Description

Significance of Pyridazine (B1198779) Heterocycles as Privileged Scaffolds in Organic and Medicinal Chemistry

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.govnih.govrsc.org This designation stems from its ability to serve as a versatile core structure for compounds that can interact with multiple biological targets. rsc.org The presence of the nitrogen atoms imparts unique physicochemical properties, such as a high dipole moment and the capacity for robust hydrogen bonding, which are crucial for drug-target interactions. nih.gov

Pyridazine-based compounds have demonstrated a wide array of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial effects. nih.govnih.govresearchgate.netjpsbr.org The replacement of a phenyl ring with a pyridazine ring in a drug molecule can lead to improved properties, such as reduced lipophilicity and enhanced binding interactions. rsc.org This bioisosteric replacement strategy opens up avenues for the development of new drugs with potentially better efficacy and safety profiles. rsc.org The adaptability of the pyridazine nucleus allows for diverse chemical modifications, making it a valuable tool for medicinal chemists in the design of novel therapeutic agents. nih.govresearchgate.net

Strategic Role of Fluorine in Modulating Molecular Properties and Bioactivity within Heterocyclic Systems

The introduction of fluorine into heterocyclic compounds is a widely employed strategy in medicinal chemistry to enhance the parent molecule's pharmacological profile. tandfonline.comvictoria.ac.nzacs.orgnih.gov Fluorine, being the most electronegative element, can significantly alter a molecule's electronic properties, pKa, and metabolic stability. tandfonline.comeurekaselect.com The substitution of a hydrogen atom with a fluorine atom can lead to increased binding affinity to target proteins without a significant increase in molecular size. tandfonline.com

Furthermore, the incorporation of fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug candidate. tandfonline.comeurekaselect.com This strategic placement of fluorine can also influence the conformation of a molecule, which can be critical for its interaction with a biological target. victoria.ac.nzresearchgate.net The unique properties of fluorine have made it a key element in the design of numerous approved drugs, highlighting its importance in contemporary drug discovery and development. nih.gov

Overview of 3-(Benzyloxy)-6-fluoropyridazine within the Context of Contemporary Fluorinated Pyridazine Research

Within the expanding field of fluorinated pyridazines, this compound serves as a notable example. The synthesis of this compound, with the chemical formula C11H9FN2O, has been reported from the reaction of 3,6-difluoropyridazine (B1360292) with benzyl (B1604629) alcohol and sodium hydroxide (B78521). epa.gov Its molecular structure has been confirmed by crystallographic studies. epa.gov

This compound is a valuable intermediate in the synthesis of more complex molecules. The presence of both a fluorine atom and a benzyloxy group provides two distinct sites for further chemical modification. The fluorine atom can be displaced by various nucleophiles, while the benzyloxy group can be removed to reveal a hydroxyl group, allowing for a wide range of synthetic transformations. This versatility makes this compound a useful building block in the development of new pyridazine-based compounds with potential biological activities. While specific extensive research on the direct applications of this compound is not broadly documented in the provided search results, its role as a precursor is implicit in the study of fluorinated pyridazine derivatives. For instance, research on other fluorinated pyridazines has explored their potential as antibacterial and antitumor agents. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-6-phenylmethoxypyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-10-6-7-11(14-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKTXEWKOWHYQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NN=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30826538 | |

| Record name | 3-(Benzyloxy)-6-fluoropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30826538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870646-05-2 | |

| Record name | 3-(Benzyloxy)-6-fluoropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30826538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzyloxy 6 Fluoropyridazine and Analogous Fluorinated Pyridazines

Specific Synthetic Approaches to 3-(Benzyloxy)-6-fluoropyridazine

The most direct route to this compound involves the substitution of a suitable leaving group on the pyridazine (B1198779) ring with a benzyloxy moiety.

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 3,6-difluoropyridazine (B1360292), serves as an excellent substrate due to the activating effect of the two fluorine atoms on the pyridazine ring.

A key documented method involves the reaction of 3,6-difluoropyridazine with benzyl (B1604629) alcohol. epa.gov In this procedure, the benzyloxy group displaces one of the fluorine atoms on the pyridazine ring to yield the target molecule. The reaction is typically carried out in the presence of a base, which deprotonates the benzyl alcohol to form the more nucleophilic benzyl oxide anion.

The reaction conditions for the synthesis of this compound from 3,6-difluoropyridazine and benzyl alcohol have been explicitly described. epa.gov The process is conducted using sodium hydroxide (B78521) as the base in acetonitrile (B52724) (CH₃CN) as the solvent, under reflux conditions. epa.gov This straightforward approach provides a reliable method for the preparation of the title compound.

| Reactants | Reagents & Conditions | Product | Reference |

| 3,6-Difluoropyridazine, Benzyl alcohol | Sodium hydroxide, Acetonitrile, Reflux | This compound | epa.gov |

General Strategies for Pyridazine Core Construction

For the synthesis of the pyridazine ring itself, particularly when substituted patterns not easily accessible by direct functionalization are desired, classical cyclization and modern ring-closing reactions are employed.

A foundational method for constructing the pyridazine ring is the condensation reaction between a 1,4-dicarbonyl compound and hydrazine (B178648) (H₂NNH₂). youtube.comchemtube3d.com This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine. chemtube3d.com

The choice of the 1,4-dicarbonyl precursor allows for the introduction of various substituents onto the resulting pyridazine ring. Both saturated and α,β-unsaturated 1,4-dicarbonyl compounds can be utilized in this reaction. youtube.com A one-pot, three-step procedure has been developed, which involves a singlet oxygen [4+2] cycloaddition, followed by reduction and cyclization with hydrazine under neutral conditions, highlighting the versatility of this approach for creating complex pyridazine C-nucleosides. nih.gov

General Reaction Scheme:

Step 1: Reaction of a 1,4-diketone with hydrazine to form a dihydropyridazine. chemtube3d.com

Step 2: Oxidation of the dihydropyridazine to yield the aromatic pyridazine. chemtube3d.com

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the formation of various unsaturated rings, including, for the first time, pyridazines. bris.ac.ukrsc.orgrsc.org This strategy involves the intramolecular metathesis of a diene precursor catalyzed by a metal complex, typically containing ruthenium. wikipedia.org

The key step in this approach is the RCM reaction, followed by an elimination step, such as the removal of a sulfinate group, to achieve the final aromatic pyridazine system. bris.ac.ukrsc.org This methodology allows for the rapid assembly of complex and substituted pyridazines from readily available components. rsc.org

| Precursor Type | Key Reaction | Catalyst Example | Product | Reference |

| Diene with N-N unit | Ring-Closing Metathesis (RCM) | Ruthenium-based catalysts (e.g., Grubbs' catalysts) | Substituted Pyridazine | rsc.org |

Functionalization and Derivatization of Pyridazine Scaffolds

Once the pyridazine core is formed, further modifications can be introduced to synthesize a diverse range of derivatives.

Recent advancements have introduced novel methods for the functionalization of pyridazines. A photochemical approach allows for the C-H functionalization of pyridines and related heteroarenes, including pyridazines, with radicals. acs.org This method utilizes the reactivity of pyridinyl radicals, generated through single-electron reduction of pyridinium (B92312) ions, to couple with allylic radicals, enabling the introduction of alkyl groups with distinct regioselectivity compared to classical Minisci reactions. acs.org

Furthermore, the use of thio-substituted pyridazine building blocks provides a pathway for the selective and stepwise functionalization of the pyridazine scaffold. uni-muenchen.de This strategy offers precise control over the introduction of various functional groups at specific positions on the ring. Dehydrative coupling reactions have also been employed to synthesize more complex fused heterocyclic systems, such as 1,2,4-triazolo[4,3-b]pyridazines, starting from functionalized hydrazinopyridazines. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridazines

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of this compound. The reaction typically involves the displacement of a halide on the pyridazine ring by a nucleophile. The electron-deficient nature of the pyridazine ring, further enhanced by the presence of electron-withdrawing halogen atoms, facilitates this type of reaction.

A direct and efficient synthesis of this compound involves the reaction of 3,6-difluoropyridazine with benzyl alcohol in the presence of a base, such as sodium hydroxide, in a suitable solvent like acetonitrile under reflux conditions. epa.gov The fluoride (B91410) ion at the 3-position is selectively displaced by the benzyloxy group, yielding the desired product. The choice of base and solvent is critical to optimize the reaction yield and minimize side products.

The reactivity of halogens in SNAr reactions on pyridazine rings generally follows the order F > Cl > Br > I. This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. researchgate.netimperial.ac.uk This principle allows for the selective functionalization of dihalogenated pyridazines. For instance, reacting 3,6-dichloropyridazine (B152260) with one equivalent of a nucleophile often leads to the substitution of only one chlorine atom.

The scope of SNAr reactions on halogenated pyridazines is broad, accommodating a wide range of nucleophiles, including alcohols, amines, and thiols. This versatility allows for the synthesis of a diverse library of substituted pyridazine derivatives. For example, various N-heterocycles can be functionalized through SNAr reactions, leading to compounds with potential biological activity. nih.gov

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 3,6-Difluoropyridazine | Benzyl alcohol | This compound | epa.gov |

| 3,6-Dichloropyridazine | Various amines | 3-Amino-6-chloropyridazines | researchgate.net |

| 2-Fluoroheteroarenes | Azoles, Amines, Carboxylic acids | Functionalized Heteroarenes | nih.govnih.gov |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions provide powerful tools for the functionalization of pyridazine scaffolds, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple organoboron compounds with organic halides. libretexts.org In the context of pyridazine chemistry, it allows for the introduction of aryl, heteroaryl, or vinyl groups. For instance, 3-bromo-6-(thiophen-2-yl)pyridazine can be coupled with various (hetero)aryl-boronic acids using a palladium catalyst like Pd(PPh3)4 to yield a range of π-conjugated pyridazine derivatives. mdpi.comnih.govresearchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving good yields. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. While less common than the Suzuki-Miyaura coupling due to the toxicity of organotin reagents, it remains a valuable method for specific applications in pyridazine synthesis.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com It is a highly efficient method for introducing alkynyl moieties onto the pyridazine ring, leading to the synthesis of conjugated enynes and arylalkynes. nih.gov The reaction is typically carried out under mild conditions with an amine base that also serves as the solvent. wikipedia.org

| Reaction | Key Reactants | Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound, Organic halide | Palladium catalyst (e.g., Pd(PPh3)4) | C-C | libretexts.orgmdpi.comnih.govresearchgate.netnih.gov |

| Stille | Organotin compound, Organic halide | Palladium catalyst | C-C | libretexts.org |

| Sonogashira | Terminal alkyne, Organic halide | Palladium catalyst, Copper(I) co-catalyst | C-C (alkynyl) | wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comnih.gov |

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds, including pyridazines. rsc.org This approach avoids the pre-functionalization of the starting material, thus shortening synthetic sequences.

Site-Selective Fluorination: The direct conversion of a C-H bond to a C-F bond is a highly desirable transformation in drug discovery. nih.gov A notable method for the site-selective fluorination of pyridines and diazines utilizes silver(II) fluoride (AgF2). nih.gov This reaction proceeds with high selectivity for the C-H bond adjacent to a nitrogen atom, offering a direct route to fluorinated heterocycles under mild conditions. orgsyn.org The resulting fluorinated pyridazines can then serve as electrophiles for subsequent SNAr reactions, enabling further diversification. nih.govacs.org

Ortho-Metallation and Subsequent Electrophilic Quenches

Directed ortho-metallation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. uwindsor.cabaranlab.orgharvard.edu This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting organometallic intermediate with an electrophile.

In pyridazine chemistry, the nitrogen atoms of the ring can act as directing groups. However, the regioselectivity can be challenging to control. The use of mixed lithium/zinc bases has shown promise in achieving regioselective zincation of pyridazines, which can then be trapped with various electrophiles. researchgate.net The choice of the metalating agent and the reaction conditions are critical for achieving the desired regioselectivity. researchgate.net

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places increasing emphasis on developing environmentally benign and efficient processes.

Microwave-Assisted Synthesis in Pyridazine Chemistry

Microwave irradiation has become a valuable tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.gov114.55.40 In pyridazine chemistry, microwave-assisted synthesis has been successfully employed for the preparation of various derivatives, including sulfonamides and fused heterocyclic systems. asianpubs.orgasianpubs.org This technique offers a greener alternative by reducing energy consumption and often allowing for the use of less solvent.

Regiochemical and Stereochemical Control in Synthesis

The precise control of substituent placement (regiochemistry) and spatial arrangement (stereochemistry) is a critical aspect of synthesizing complex molecules like this compound and its analogs. The functional properties of these compounds are intrinsically tied to their molecular architecture. In the context of fluorinated pyridazines, achieving the desired substitution pattern, particularly the specific placement of the fluorine atom and other functionalities on the pyridazine ring, is a significant synthetic challenge that has been addressed through various strategic approaches.

Methodologies for synthesizing pyridazine derivatives often rely on cycloaddition reactions and condensation-cyclization sequences. The regiochemical outcome of these reactions is governed by a combination of electronic and steric factors inherent to the reactants, as well as the reaction conditions employed.

A prevalent and powerful method for the regioselective synthesis of pyridazines is the inverse-electron-demand aza-Diels-Alder reaction. acs.orgorganic-chemistry.orgrsc.orgorganic-chemistry.org This approach typically involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680) or a 1,2,3-triazine, with an electron-rich dienophile. acs.orgorganic-chemistry.orgrsc.org The regioselectivity of this cycloaddition is dictated by the electronic character and substitution pattern of both the diene and dienophile, which direct the orientation of the reactants in the transition state. For instance, the reaction of 1,2,3-triazines with 1-propynylamines has been shown to be highly regioselective, yielding 6-aryl-pyridazin-3-amines with high yields under neutral, metal-free conditions. acs.orgorganic-chemistry.org The reaction favors a C5/N2 cycloaddition, demonstrating excellent control over the placement of the substituents. organic-chemistry.org

The influence of reaction parameters on regioselectivity is a recurring theme. Studies on the synthesis of 3,6-disubstituted pyridazines have shown that the choice of solvent and temperature can significantly impact the product distribution and yield. organic-chemistry.orgresearchgate.net For example, in certain Cu(II)-catalyzed aerobic cyclizations, the use of acetonitrile as a solvent favors the formation of 1,6-dihydropyridazines, while employing acetic acid leads directly to the corresponding pyridazines in good yields. organic-chemistry.orgresearchgate.net

The inherent reactivity of the starting materials also plays a crucial role. In the synthesis of 3,6-disubstituted pyridazines from β-nitro-β,γ-unsaturated ketones and hydrazine monohydrate, the regiochemistry is pre-determined by the structure of the ketone precursor. researchgate.net Similarly, the synthesis of 3,6-disubstituted pyridazines via the reaction of key amide intermediates with various amines in the presence of Hünig's base demonstrates how the regiochemistry is locked in by the initial choice of coupling partners. nih.gov

While stereochemical considerations are less common in the synthesis of the aromatic pyridazine core itself, they become paramount when chiral centers are present in the substituents or when partially saturated pyridazine rings are formed. For example, the Diels-Alder cycloaddition of 4-vinyl-1,2,5,6-tetrahydropyridine dienes with N-phenyl-1,2,4-triazoledione proceeds with very good diastereoselectivity (>20:1), highlighting how stereochemical control can be achieved in the formation of fused pyridazine systems. mdpi.com

The regioselective introduction of fluorine into heterocyclic systems can be particularly challenging. While specific literature on the stereochemical control in the synthesis of this compound is scarce, general principles of fluorination reactions on heterocyclic rings apply. The regioselectivity of fluorination often depends on the electronic nature of the ring and the existing substituents. In the case of pyridazines, the nitrogen atoms influence the electron density distribution, which in turn directs the position of electrophilic or nucleophilic attack by fluorinating agents.

The following tables summarize findings from various studies on the regioselective synthesis of pyridazine derivatives, illustrating the impact of different synthetic strategies and reaction conditions.

Table 1: Regioselectivity in Aza-Diels-Alder Reactions for Pyridazine Synthesis

| Diene | Dienophile | Conditions | Major Regioisomer | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,2,3-Triazines | 1-Propynylamines | Neutral, Reflux | 6-Aryl-pyridazin-3-amines | High | acs.orgorganic-chemistry.org |

| 3-Monosubstituted s-tetrazine | Silyl enol ethers | Lewis acid mediated | Functionalized pyridazines | High | organic-chemistry.org |

| Tetrazines | Alkynyl sulfides | Inverse-electron-demand | Trisubstituted pyridazines | Not specified | rsc.org |

Table 2: Influence of Reaction Conditions on Pyridazine Synthesis

| Starting Materials | Reaction Type | Solvent | Key Condition | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| β,γ-Unsaturated hydrazones | Cu(II)-catalyzed aerobic cyclization | MeCN | - | 1,6-Dihydropyridazines | Good | organic-chemistry.org |

| β,γ-Unsaturated hydrazones | Cu(II)-catalyzed aerobic cyclization | AcOH | - | Pyridazines | Good | organic-chemistry.orgresearchgate.net |

| Amide intermediates and amines | Nucleophilic substitution | 1,4-Dioxane | Hünig's base, Reflux | 3,6-Disubstituted pyridazines | 36-79 | nih.gov |

Structure Activity Relationship Sar Studies of 3 Benzyloxy 6 Fluoropyridazine Derivatives

Principles of SAR in Pyridazine-Based Chemical Biology

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that examines how the structure of a molecule influences its biological activity. collaborativedrug.comoncodesign-services.com The core principle of SAR lies in the idea that the biological effect of a chemical compound is directly related to its three-dimensional structure. collaborativedrug.com By systematically modifying parts of a molecule and observing the resulting changes in activity, researchers can identify key structural features, known as pharmacophores, that are essential for the desired biological effect. oncodesign-services.comnih.gov This process allows for the rational design of more potent, selective, and safer compounds. oncodesign-services.com

In the context of pyridazine-based chemical biology, SAR studies are instrumental in understanding how this heterocyclic scaffold interacts with biological targets. nih.govnih.gov The pyridazine (B1198779) ring, a six-membered aromatic ring containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry due to its wide range of biological activities, including antibacterial, antifungal, anticancer, and antihypertensive properties. researchgate.net

Key principles of SAR applied to pyridazine derivatives include:

Identification of Key Structural Moieties: Determining which parts of the molecule, such as the pyridazine core, substituents, and linking groups, are critical for activity.

Influence of Substituents: Analyzing how different functional groups at various positions on the pyridazine ring and its appendages affect properties like binding affinity, selectivity, and pharmacokinetics. nih.gov This includes considering electronic effects (electron-donating or electron-withdrawing groups), steric effects (size and shape of substituents), and hydrophobic/hydrophilic properties. acs.org

Conformational Analysis: Studying the three-dimensional arrangement of the molecule and how its flexibility or rigidity impacts its interaction with a biological target. nih.gov

Bioisosteric Replacement: Substituting one part of the molecule with another that has similar physical or chemical properties to improve potency or reduce toxicity.

By applying these principles, researchers can build a comprehensive understanding of the SAR for a given series of pyridazine-based compounds, which is essential for guiding the optimization of lead compounds into potential drug candidates. nih.gov

Influence of Benzyloxy Moiety Structural Variations on Bioactivity

The benzyloxy group, consisting of a benzyl (B1604629) group linked to the pyridazine core via an oxygen atom, plays a significant role in the bioactivity of 3-(Benzyloxy)-6-fluoropyridazine derivatives. Variations in this moiety can profoundly impact the compound's interaction with its biological target.

Substituent Effects on the Benzyl Ring

The nature and position of substituents on the benzyl ring can dramatically alter the electronic and steric properties of the entire molecule, thereby influencing its biological activity. The benzene (B151609) ring can be modified through electrophilic aromatic substitution to introduce a variety of functional groups. wikipedia.org

The type of substituent determines whether the ring becomes more or less reactive towards further substitution and directs incoming groups to specific positions (ortho, meta, or para). libretexts.org

Electron-Donating Groups (EDGs): Groups like -NH2, -OH, -OR, and alkyl groups increase the electron density of the benzene ring, making it more nucleophilic. libretexts.org In the context of SAR, EDGs can enhance binding to a target by increasing the molecule's ability to participate in favorable electronic interactions. Studies on other heterocyclic scaffolds have shown that the presence of electron-donating groups can lead to stronger inhibitory values. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as -NO2, -CF3, -CN, and -COR decrease the electron density of the ring. libretexts.org The impact of EWGs on bioactivity can be complex. In some cases, they can improve activity by creating favorable dipole interactions or by influencing the pKa of nearby functional groups. acs.org However, in other instances, they can be detrimental to activity. nih.gov

Halogens: Halogens are a unique class of substituents. While they are electron-withdrawing through an inductive effect, they can donate electron density through resonance. libretexts.org Their effect on bioactivity is often position-dependent and can influence both the electronic and conformational properties of the molecule. The order of reactivity among halogens is generally F > Cl > Br > I, with fluorine being the least deactivating. libretexts.org

The position of the substituent (ortho, para, or meta) is also critical. For instance, studies on chalcone (B49325) derivatives have demonstrated that a para-positioned benzyloxy group has a more significant positive impact on activity compared to an ortho-positioned one. nih.gov This highlights the importance of spatial arrangement in dictating how the molecule fits into a binding pocket.

Table 1: Effect of Benzyl Ring Substituents on Bioactivity

| Substituent Type | General Effect on Benzene Ring | Potential Impact on Bioactivity |

| Electron-Donating Groups (e.g., -OH, -OCH3) | Increases electron density | May enhance binding through favorable electronic interactions. nih.gov |

| Electron-Withdrawing Groups (e.g., -NO2, -CN) | Decreases electron density | Can either improve or decrease activity depending on the specific interactions. acs.orgnih.gov |

| Halogens (e.g., -F, -Cl) | Electron-withdrawing (inductive), electron-donating (resonance) | Position-dependent effects on electronic and conformational properties. libretexts.org |

Conformational Analysis of the Ether Linkage

Computational methods, such as molecular modeling, can be employed to understand the preferred conformations of these molecules. oncodesign-services.com By analyzing the rotational energy barriers around the C-O bonds of the ether linkage, researchers can predict the most stable and likely bioactive conformations. The flexibility of this linkage can be advantageous, allowing the molecule to adopt an optimal conformation for binding. However, excessive flexibility can be detrimental, leading to a loss of entropy upon binding and potentially weaker interactions. Therefore, understanding and controlling the conformational preferences of the ether linkage is a key aspect of optimizing the bioactivity of this compound derivatives.

Role of Fluorine Substitution in Modulating Molecular Interactions and Efficacy

Enhanced Binding Affinity: The high electronegativity of fluorine creates a strong, polarized carbon-fluorine (C-F) bond. nih.gov This can lead to favorable interactions with biological targets, such as hydrogen bonds with amide backbones or other polar residues within a protein's binding pocket. mdpi.com Fluorine can also participate in orthogonal multipolar interactions with carbonyl groups, which are common in protein active sites.

Modulation of Physicochemical Properties: Fluorine substitution can alter key physicochemical properties like lipophilicity (a measure of a compound's ability to dissolve in fats and oils). nih.gov While often increasing lipophilicity, the effect can be context-dependent. This modulation can influence a compound's ability to cross cell membranes and reach its target. mdpi.com

Metabolic Stability: The C-F bond is generally more stable to metabolic degradation than a carbon-hydrogen (C-H) bond. nih.gov By replacing a metabolically vulnerable hydrogen atom with fluorine, the metabolic stability of the compound can be improved, leading to a longer duration of action in the body.

Conformational Effects: The introduction of fluorine can influence the preferred conformation of the molecule. This can be due to steric effects or through electrostatic interactions with other parts of the molecule. By pre-organizing the molecule into a bioactive conformation, fluorine can enhance its binding affinity for the target. mdpi.com

Research has shown that fluorinated compounds can be more effective kinetic inhibitors. nih.gov Moreover, the strategic placement of fluorine can be used to fine-tune the electronic properties of the pyridazine ring, which can in turn affect its interactions with a biological target. nih.gov It is important to note that while fluorine substitution can be beneficial, its effects are not always predictable and must be evaluated empirically for each new series of compounds. acs.org

Impact of Substituent Position and Nature on the Pyridazine Ring

The position of a substituent is critical. For example, in a study of pyridazine-based amyloid inhibitors, it was found that the positions of substituents on the flanking aromatic rings were as important as the nature of the substituents themselves for their inhibitory activity. nih.gov This is because different positions on the pyridazine ring will place the substituent in a different spatial orientation relative to the biological target, leading to different interactions.

The nature of the substituent also plays a crucial role. The introduction of different functional groups can alter the molecule's electronic distribution, hydrogen bonding capacity, and steric profile. For instance, the introduction of a trifluoromethyl group (-CF3) onto the pyridazine skeleton has been shown to increase antimicrobial activity. nih.gov

Furthermore, the electronic properties of substituents on the pyridazine ring can influence the reactivity and binding affinity of the molecule. A study on NNN pincer-type molecules with a central pyridine (B92270) ring (structurally related to pyridazine) demonstrated that substituents at the 4-position could significantly alter the electronic properties of the metal center they were coordinated to. nih.gov Electron-donating groups were found to increase the electron density, while electron-withdrawing groups decreased it. nih.gov These electronic perturbations can have a profound impact on how the molecule interacts with its biological target.

Rational Design Based on SAR Data for Optimized Activity Profiles

The culmination of SAR studies is the rational design of new compounds with improved activity, selectivity, and pharmacokinetic profiles. nih.gov By integrating the data gathered from modifying the benzyloxy moiety, the fluorine substitution, and the substituents on the pyridazine ring, researchers can build a predictive model of how structural changes will affect biological activity. nih.gov

This process often involves computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking. oncodesign-services.comnih.gov QSAR models use statistical methods to correlate physicochemical properties of molecules with their biological activity, allowing for the prediction of the activity of novel compounds. oncodesign-services.com Molecular docking simulations can provide a three-dimensional model of how a compound binds to its target, offering insights into the key interactions that drive affinity and selectivity. nih.gov

Based on this understanding, new derivatives of this compound can be designed with specific modifications aimed at:

Enhancing Potency: Introducing substituents that are predicted to form stronger interactions with the target.

Improving Selectivity: Modifying the structure to favor binding to the desired target over off-targets, thereby reducing potential side effects.

Optimizing Pharmacokinetic Properties: Adjusting properties like solubility, metabolic stability, and cell permeability to ensure the compound can reach its target in the body and have a suitable duration of action.

This iterative cycle of design, synthesis, and testing, guided by SAR data, is a powerful strategy for accelerating the discovery of optimized and effective bioactive compounds. nih.gov

Advanced Derivatization and Chemical Functionalization Strategies for Research Probes

Introduction of Diverse Chemical Functionalities onto the Pyridazine (B1198779) Core

The pyridazine ring is a privileged scaffold in medicinal chemistry and chemical biology, and methods to introduce a wide array of chemical groups are essential for diversifying molecular libraries. While the core of 3-(benzyloxy)-6-fluoropyridazine is electron-deficient, several strategies can be employed to append additional functionalities. Methodologies developed for analogous heterocyclic systems, such as pyridines, can often be adapted. For instance, the synthesis of pyridines bearing multiple functional groups like esters, sulfones, and phosphonates has been achieved through ring-remodeling strategies of other heterocyclic precursors. nih.gov This highlights the chemical tractability of nitrogen-containing heterocycles and the potential for developing innovative synthetic routes to novel pyridazine derivatives. nih.gov

Strategies applicable to the this compound core could include:

Directed Ortho-Metalation (DoM): Although not directly applicable due to the lack of a strong directing group on the pyridazine ring itself, derivatization of the core to include groups like amides or sulfonamides could enable site-selective lithiation and subsequent reaction with various electrophiles.

C-H Activation: Modern transition-metal-catalyzed C-H activation/functionalization reactions provide a powerful tool for directly converting C-H bonds into C-C, C-N, or C-O bonds. While challenging on electron-deficient systems, specific catalysts and directing group strategies could enable the introduction of functional groups at the C4 or C5 positions of the pyridazine ring.

Nucleophilic Addition: The electron-deficient nature of the pyridazine ring makes it susceptible to attack by strong nucleophiles, which can be a pathway to introduce alkyl or aryl groups, sometimes followed by an oxidation step to restore aromaticity.

The successful application of such methods allows for the creation of derivatives with a wide range of electronic and steric properties, which is fundamental for probing biological systems. nih.gov

Halogen-Directed Functionalization

The fluorine atom at the C6 position of this compound is a key handle for chemical modification. Its strong electron-withdrawing nature activates this position for nucleophilic aromatic substitution (SNAr) and provides a site for transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The C-F bond is highly polarized and susceptible to displacement by a variety of nucleophiles. This allows for the straightforward introduction of oxygen, nitrogen, sulfur, and carbon-based functionalities. This reaction is one of the most common and reliable methods for derivatizing fluorinated heterocycles.

Palladium-Catalyzed C-F Bond Activation: While the C-F bond is the strongest carbon-halogen bond, recent advances in catalysis have enabled its use in cross-coupling reactions. The synergistic effect of a palladium(0) catalyst and certain additives can facilitate the oxidative addition of the palladium into the C-F bond, initiating a catalytic cycle. mdpi.com This strategy has been successfully applied to other challenging substrates like hexafluorobenzene, suggesting its feasibility for fluoropyridazines. mdpi.com This opens up possibilities for Suzuki, Sonogashira, and other coupling reactions directly at the C6 position.

Below is a table summarizing potential halogen-directed functionalization reactions.

| Reaction Type | Reagent/Catalyst | Functional Group Introduced | Resulting Structure |

| SNAr | R-OH / Base | Alkoxy/Aryloxy (-OR) | 3-(Benzyloxy)-6-(alkoxy/aryloxy)pyridazine |

| SNAr | R2NH | Secondary/Primary Amine (-NR2) | 3-(Benzyloxy)-6-(amino)pyridazine |

| SNAr | R-SH / Base | Thiol (-SR) | 3-(Benzyloxy)-6-(thioether)pyridazine |

| Suzuki Coupling | Arylboronic acid / Pd Catalyst | Aryl group | 3-(Benzyloxy)-6-arylpyridazine |

| Sonogashira Coupling | Terminal alkyne / Pd Catalyst | Alkynyl group | 3-(Benzyloxy)-6-alkynylpyridazine |

These halogen-directed strategies are fundamental for expanding the chemical space around the this compound scaffold.

Palladium-Mediated Derivatization for Library Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern medicinal chemistry, enabling the rapid assembly of vast compound libraries from common intermediates. researchgate.netresearchgate.net For this compound, the fluorine atom serves as a versatile coupling handle for such transformations. The development of highly active palladium catalysts and ligands allows for efficient coupling with a broad range of partners. organic-chemistry.org

Key palladium-mediated reactions for library synthesis include:

Suzuki-Miyaura Coupling: The reaction with aryl- or heteroarylboronic acids or esters is one of the most widely used C-C bond-forming reactions due to the commercial availability of a vast array of boronic acids and the reaction's tolerance of many functional groups. nih.govnih.gov This allows for the synthesis of a large library of 6-aryl- or 6-heteroarylpyridazines. mdpi.com

Sonogashira Coupling: The coupling with terminal alkynes introduces a linear, rigid alkynyl moiety, which is a valuable linker or pharmacophore in drug design. This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst. nih.gov

Heck Coupling: This reaction forms C-C bonds by coupling the fluoropyridazine with alkenes, yielding 6-vinylpyridazine derivatives which can be further functionalized.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide variety of primary and secondary amines, providing access to a diverse set of 6-aminopyridazine derivatives.

The power of these methods lies in their modularity. A single precursor, this compound, can be combined with hundreds of commercially available coupling partners in a parallel synthesis format to rapidly generate a large and diverse chemical library for high-throughput screening.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Resulting Linkage |

| Suzuki-Miyaura | R-B(OH)2 | Pd(OAc)2 / SPhos | C-C (Aryl/Vinyl) |

| Sonogashira | R-C≡CH | PdCl2(PPh3)2 / CuI | C-C (Alkynyl) |

| Buchwald-Hartwig | R2NH | Pd2(dba)3 / BINAP | C-N |

| Heck | Alkene | Pd(OAc)2 / PPh3 | C-C (Alkenyl) |

Derivatization for Analytical Methodologies and Isotopic Labeling

Beyond creating new bioactive analogues, chemical derivatization is a critical tool for developing robust analytical methods and for conducting detailed mechanistic studies.

Liquid chromatography-mass spectrometry (LC-MS) is a primary analytical technique in chemical and biological research. However, some molecules exhibit poor ionization efficiency in electrospray ionization (ESI), leading to low sensitivity. researchgate.net Chemical derivatization can overcome this by introducing a functional group that is readily ionized. psu.edu

For a molecule like this compound, which lacks a highly acidic or basic site, derivatization strategies can significantly enhance its detection. A common approach involves introducing a permanently charged moiety, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt. nih.govnih.gov This ensures the derivative is always charged, leading to a dramatic increase in ESI-MS signal intensity. tcichemicals.com

The process typically involves two steps:

Introduction of a Reactive Handle: A functional group amenable to derivatization (e.g., a hydroxyl, amine, or carboxylic acid) is first installed on the pyridazine core using the methods described in sections 4.1 and 4.2. For example, SNAr replacement of the fluorine with an aminoalkanol would introduce both an amine and a hydroxyl group.

Attachment of an Ionizable Tag: The new functional group is then reacted with a specialized derivatization reagent. For instance, a hydroxyl group can be reacted with a reagent containing a quaternary ammonium group, or an amine can be acylated with a reagent containing a phosphonium tag. nih.gov

This approach not only enhances sensitivity but also shifts the analyte to a higher mass-to-charge (m/z) region, potentially moving it away from background interferences. nih.gov

| Derivatization Target | Example Reagent | Charged Moiety | Benefit |

| Hydroxyl/Phenol | Girard's Reagent T | Quaternary Ammonium | Permanent positive charge, >1000-fold sensitivity gain possible. tcichemicals.com |

| Amine | TMPP-Ac-OSu | Tris(trimethoxyphenyl)phosphonium | Permanent positive charge, provides characteristic isotopic pattern. nih.gov |

| Carboxylic Acid | 3-Nitrophenylhydrazine (3-NPH) | N/A (Improves ionization) | Enhanced ESI response for acidic molecules. nih.gov |

Isotopic labeling, where an atom is replaced by its heavier, stable isotope (e.g., 1H with 2H (D), 12C with 13C, or 14N with 15N), is an indispensable tool for elucidating reaction mechanisms and for quantitative analysis using mass spectrometry. nih.gov For this compound, labeling can be achieved through several routes.

Synthesis-Based Labeling: Isotopes can be incorporated during the initial synthesis of the molecule. For example, using commercially available deuterated benzyl (B1604629) alcohol or a 13C-labeled pyridazine precursor would result in a labeled final product. This method is ideal for creating internal standards for quantitative MS, where the labeled analogue is chemically identical but mass-shifted from the analyte. psu.edu

Derivatization-Based Labeling: This strategy involves using an isotopically labeled version of a derivatization reagent. This is particularly powerful when combined with the analytical derivatization described above. By derivatizing a sample with a 1:1 mixture of the light (e.g., all 12C) and heavy (e.g., containing 13C or D) reagent, every analyte of interest will appear in the mass spectrum as a characteristic doublet signal. nih.gov This unique isotopic signature makes it easy to distinguish true analytes from background noise and can be used for relative quantification between samples. shimadzu-webapp.eu

| Labeling Strategy | Method | Labeled Reagent Example | Application |

| Synthetic Incorporation | Use labeled starting material | Deuterated Benzyl Alcohol | Create a stable isotope-labeled internal standard for quantitative MS. |

| Derivatization Labeling | Use a labeled derivatization reagent | 13C-labeled TMPP reagent nih.gov | Introduce a mass-shifted tag for relative quantification and analyte identification. |

| Derivatization Labeling | Isotope-coded derivatization | N,N-dimethyl ethylenediamine (B42938) (DMED-d0/d6) nih.gov | Differential labeling of two samples for comparative (e.g., control vs. treated) analysis. |

These advanced derivatization and labeling strategies transform this compound from a simple chemical entity into a highly adaptable tool for sophisticated chemical and biological research.

Preclinical Biological Target Elucidation and Mechanistic Investigations of Pyridazine Derivatives

Identification and Characterization of Molecular Targets

The therapeutic potential of pyridazine (B1198779) derivatives stems from their ability to interact with a variety of biological macromolecules. Researchers have identified and characterized numerous molecular targets, including enzymes and receptors, that are modulated by these compounds.

Enzymatic Inhibition Studies (e.g., Monoamine Oxidase B, various Kinases including CDK2, FLT3, Aurora Kinase, JNK1, NAMPT, LDHA, QPRT, Collagenase)

Pyridazine derivatives have demonstrated inhibitory activity against several key enzymes implicated in human diseases.

Monoamine Oxidase B (MAO-B): A series of pyridazinone derivatives were synthesized and evaluated for their ability to inhibit monoamine oxidases. mdpi.com Many of these compounds showed potent and highly selective inhibition of MAO-B over MAO-A. mdpi.comnih.gov For instance, compound TR16 emerged as the most potent inhibitor against MAO-B with a half-maximal inhibitory concentration (IC50) of 0.17 μM. mdpi.com Kinetic studies revealed that the lead compounds, TR2 and TR16, were competitive and reversible inhibitors of MAO-B. mdpi.comresearchgate.net Docking studies suggested that their inhibitory action is due to interactions with key residues in the MAO-B active site. mdpi.comresearchgate.net Similarly, a study of pyridazinobenzylpiperidine derivatives identified compound S5 as a potent, selective, and reversible MAO-B inhibitor with an IC50 of 0.203 μM. mdpi.com

Kinases: The pyridazine scaffold is a common feature in many kinase inhibitors.

Cyclin-Dependent Kinase 2 (CDK2): Pyrazole-indole hybrids containing a pyridazine core have shown potent inhibition of CDK2. mdpi.com A pyrazolo-pyridazine derivative (compound 4) displayed moderate inhibitory activity against CDK2/cyclin A2 with an IC50 of 0.55 μM. mdpi.com Furthermore, a review highlighted pyridines and pyridazines as important families of CDK2 inhibitors, which block the transition from the G1 to S phase of the cell cycle. umich.edu Other studies have also identified pyrazolo[3,4-b]pyridine derivatives as promising CDK2 inhibitors. nih.govnih.gov

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 kinase are common in acute myeloid leukemia (AML). acs.orgacs.org Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of FLT3. acs.orgsemanticscholar.org One compound, 34f , demonstrated nanomolar inhibitory activity against both recombinant FLT3-ITD (IC50 = 4 nM) and its drug-resistant mutant FLT3-D835Y (IC50 = 1 nM). acs.orgfigshare.com This compound also suppressed downstream signaling pathways and blocked tumor growth in mouse xenograft models. acs.org Dual Aurora/FLT3 inhibitors based on an imidazo[4,5-b]pyridine scaffold have also been developed. acs.org

Aurora Kinase: Imidazo[4,5-b]pyridine derivatives have been designed as highly selective inhibitors of Aurora-A kinase over Aurora-B. acs.org By exploiting structural differences in the ATP-binding pocket, researchers developed compounds like 28c , which selectively inhibited Aurora-A in cancer cell lines. acs.org Another study transformed a known pyrimidine (B1678525) moiety into a 3-cyano-6-(5-methyl-3pyrazoloamino)pyridine, resulting in a potent and selective Aurora A kinase inhibitor. nih.gov

c-Jun N-terminal Kinase 1 (JNK1): JNK1 is a recognized target in cancer therapy. acs.org A series of novel 3,6-disubstituted pyridazine derivatives were designed to target the JNK1 pathway. acs.orgnih.gov Compound 9e from this series showed significant antiproliferative activity across numerous cancer cell lines and reduced tumor volume in animal models. acs.org The design was inspired by the observation that a 4-fluorophenyl group can confer high inhibitory activity against JNK1. nih.gov

| Enzyme Target | Pyridazine Derivative Class | Key Findings | IC50 Values | Citations |

| MAO-B | Pyridazinone | Potent and selective inhibition. | TR16: 0.17 μM | mdpi.comnih.gov |

| MAO-B | Pyridazinobenzylpiperidine | Selective, competitive, and reversible inhibition. | S5: 0.203 μM | mdpi.com |

| CDK2 | Pyrazolo-pyridazine | Moderate inhibitory activity. | Compound 4: 0.55 μM | mdpi.com |

| FLT3-ITD | Imidazo[1,2-b]pyridazine | Potent inhibition of wild-type and mutant FLT3. | 34f: 4 nM | acs.orgsemanticscholar.orgfigshare.com |

| Aurora A | Imidazo[4,5-b]pyridine | Highly selective inhibition over Aurora B. | N/A | acs.org |

| JNK1 | 3,6-disubstituted pyridazine | Significant antiproliferative activity. | N/A | acs.orgnih.gov |

Receptor Modulation Studies (e.g., Dopamine (B1211576) Receptor Subtype 4 Antagonism)

Dopamine receptors are critical in the central nervous system, and the D4 subtype (D4R) has emerged as a promising therapeutic target. nih.govwikipedia.org Several studies have focused on developing pyridazine-containing compounds as D4R antagonists.

Research into benzyloxypiperidine scaffolds has led to the discovery of potent and selective D4R antagonists. nih.gov While not exclusively pyridazine-based, this research is part of a broader effort to identify selective D4R ligands. nih.gov A separate study on new piperidine-based ligands, starting from a lead compound (6 ), identified a D4R antagonist (24 ) with exceptionally high affinity and selectivity over D2 and D3 receptors. nih.gov Computational studies, including Comparative Molecular Field Analysis (CoMFA), have been used to understand the structural requirements for D4R antagonism, often including a piperazine (B1678402) ring which is a common feature in D4R ligands. acs.org These computational models help rationalize the binding modes and guide the design of new, more selective antagonists. mdpi.com

| Receptor Target | Derivative Class/Compound | Key Findings | Selectivity Profile | Citations |

| Dopamine D4 | Piperidine-based ligands | Discovery of highly affine and selective D4R antagonists. | Compound 24: D2/D4 = 8318, D3/D4 = 3715 | nih.gov |

| Dopamine D4 | Benzyloxypiperidine | Identification of new scaffolds for potent and selective D4R antagonists. | >30-fold vs. other dopamine receptors | nih.gov |

| Dopamine D4 | Pyrazolo[1,5-a]pyridine | CoMFA studies to elucidate structure-activity relationships. | N/A | acs.org |

Mechanistic Insights into Bioactivity

Understanding the mechanisms through which pyridazine derivatives exert their effects is crucial for their development as therapeutic agents. Research has shed light on their roles in preventing protein aggregation, stabilizing protein structures, and modulating critical cellular pathways.

Inhibition of Protein Aggregation (e.g., Amyloid Fibril Formation)

Protein misfolding and aggregation into amyloid fibrils are linked to numerous conformational diseases. acs.orgnih.gov A pyridazine-based molecule, RS-0406 , has demonstrated a significant ability to reduce amyloid fibrils. acs.orgnih.gov To understand this inhibitory mechanism, researchers synthesized and studied a series of derivatives of RS-0406. acs.orgnih.gov These studies revealed that the type and position of substituents on the flanking aryl rings of the pyridazine core are important for inhibiting the formation of amyloid fibrils. acs.orgnih.gov A fluorinated derivative, in particular, was found to be a more effective kinetic inhibitor, delaying the nucleation of fibrils. acs.orgnih.gov

Stabilization of Protein Conformational States

The inhibition of amyloid fibril formation by pyridazine derivatives appears to be mediated through the stabilization of the target protein's monomeric state. acs.orgnih.gov Biochemical analyses and molecular dynamics simulations have shown that these compounds can interact with the protein during a partially unfolded state, thereby preventing the aggregation cascade. acs.orgnih.gov This stabilization of the native or near-native protein conformation is a key therapeutic strategy for conformational diseases. nih.gov By binding to the protein, the small molecule shifts the conformational equilibrium away from aggregation-prone states. acs.orgnih.gov

Modulation of Cellular Pathways (e.g., cell cycle progression, apoptosis induction)

Pyridazine derivatives have been shown to exert anticancer effects by modulating fundamental cellular processes like cell cycle progression and apoptosis (programmed cell death).

Cell Cycle Progression: Several studies have reported that pyridazine derivatives can cause cell cycle arrest. Novel pyridazine-pyrazoline hybrids, specifically compounds IXg and IXn , led to an accumulation of cells in the G2/M phase, indicating a halt in cell cycle progression at this checkpoint. researchgate.netnih.gov Similarly, a pyrazolo[3,4-d]pyridazine derivative, PPD-1 , was found to induce cell cycle arrest at the Sub G1 and G2/M phases in lung cancer cells. nih.gov The JNK pathway, which can be inhibited by pyridazine derivatives, is known to drive the expression of cyclin D1, a key regulator of cell cycle progression. acs.org

Apoptosis Induction: The induction of apoptosis is a primary mechanism for the anticancer activity of many pyridazine compounds. The aforementioned compounds IXg and IXn were shown to be effective apoptosis modulators. researchgate.netnih.gov They achieved this by increasing the Bax/Bcl2 ratio, which favors apoptosis, and by activating caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.netnih.gov Likewise, the pyrazolo[3,4-d]pyridazine PPD-1 significantly increased the percentage of apoptotic cells, an effect linked to the upregulation of p53, Bax, and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

| Mechanistic Effect | Derivative Class/Compound | Pathway/Target | Key Findings | Citations |

| Cell Cycle Arrest | Pyridazine-pyrazoline hybrids (IXg, IXn) | G2/M Checkpoint | Increased cell numbers in the G2/M phase. | researchgate.netnih.gov |

| Cell Cycle Arrest | Pyrazolo[3,4-d]pyridazine (PPD-1) | Sub G1 and G2/M Checkpoints | Induced cell cycle arrest in lung cancer cells. | nih.gov |

| Apoptosis Induction | Pyridazine-pyrazoline hybrids (IXg, IXn) | Intrinsic Apoptotic Pathway | Elevated Bax/Bcl2 ratio and activated caspase-3. | researchgate.netnih.gov |

| Apoptosis Induction | Pyrazolo[3,4-d]pyridazine (PPD-1) | Intrinsic Apoptotic Pathway | Upregulated p53, Bax, caspase-3; downregulated Bcl-2. | nih.gov |

Preclinical Evaluation in Model Systems

In Vivo Preclinical Models for Biological Proof-of-Concept

There is no available information in published scientific research concerning the evaluation of 3-(Benzyloxy)-6-fluoropyridazine in in vivo preclinical models to establish a biological proof-of-concept for any therapeutic or other application.

Investigational Applications in Agrochemical Research

While specific data on the biological targets of this compound in a preclinical context is not available, research has been conducted into the potential applications of its derivatives in the field of agrochemicals, particularly as herbicides.

Structure-Activity Relationships Pertaining to Herbicidal Properties

Research into a series of novel 3-(un)substituted benzyloxy-6-fluoropyridazine derivatives, synthesized from 3,6-difluoropyridazine (B1360292) and various benzyl (B1604629) alcohols, has provided insights into their herbicidal potential. sioc-journal.cn Preliminary bioassays have shown that these compounds possess a degree of herbicidal activity against both the dicotyledonous plant Brassica napus (rapeseed) and the monocotyledonous plant Echinochloa crusgalli (barnyard grass). sioc-journal.cn

The structure-activity relationship (SAR) studies of these derivatives indicate that the nature and position of substituents on the benzyl ring play a crucial role in their herbicidal efficacy. For instance, the introduction of electron-withdrawing groups at the para-position of the benzene (B151609) ring has been noted in related pyridazine series to be essential for high herbicidal activity. nih.gov In the case of the this compound series, the specific substitutions on the benzyl moiety modulate the activity against different weed species. sioc-journal.cn

Studies on other related pyridazine derivatives further support the significance of the substitution pattern for herbicidal effects. For example, research on 3-halo-6-phenoxypyridazines and 3-anilino-6-phenoxypyridazines has demonstrated that modifications to the substituents on the benzene ring significantly influence their pre-emergent herbicidal activity against various plant species. oup.com Similarly, the herbicidal potency of 3-phenoxypyridazines was found to be dependent on the substituents on the phenoxy group. oup.comtandfonline.com

The following table summarizes the herbicidal activity of selected 3-(substituted benzyloxy)-6-fluoropyridazine derivatives, illustrating the structure-activity relationships.

| Compound | Substituent on Benzyl Ring | Herbicidal Activity against Brassica napus | Herbicidal Activity against Echinochloa crusgalli |

| Derivative 1 | 4-Chloro | Moderate | Low |

| Derivative 2 | 2,4-Dichloro | High | Moderate |

| Derivative 3 | 4-Methyl | Low | Low |

| Derivative 4 | 4-Nitro | High | Moderate |

This table is a representative summary based on generalized findings in the cited literature and is for illustrative purposes.

Future Directions and Emerging Research Opportunities

Development of Novel and Efficient Synthetic Pathways for Complex Derivatives

The easy functionalization at various positions of the pyridazine (B1198779) ring makes it an attractive synthetic building block for the design and synthesis of new drugs. researchgate.net Future research will likely focus on moving beyond traditional substitution reactions to more sophisticated and efficient methods for creating complex derivatives of 3-(benzyloxy)-6-fluoropyridazine.

One promising area is the application of C-H functionalization , a powerful tool for the rapid construction and derivatization of agrochemicals, pharmaceuticals, and materials. researchgate.net Developing regioselective C-H functionalization methods for the pyridazine core of this compound would allow for the direct introduction of various functional groups without the need for pre-functionalized starting materials, thus streamlining synthetic routes. researchgate.netacs.org

Furthermore, the development of novel catalytic systems , such as those using nickel, can enable previously challenging transformations. For instance, nickel-catalyzed asymmetric coupling reactions could be adapted to create chiral derivatives with high enantioselectivity, which is crucial for interacting with specific biological targets. acs.org Another avenue involves the use of pyridazin-3(2H)-ones as efficient and recyclable functional group carriers, which could be applied to the synthesis of complex derivatives in a more sustainable manner. korea.ac.kr

The concept of scaffold hopping and hybridization is also expected to drive the synthesis of innovative derivatives. acs.org By replacing parts of known active molecules with the this compound core or by combining it with other pharmacophoric groups, novel chemical entities with unique biological profiles can be generated. acs.org

Exploration of Undiscovered Biological Targets and Elucidation of Novel Mechanisms of Action

While pyridazine derivatives have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the full therapeutic potential of this compound derivatives remains largely untapped. researchgate.netacs.orgresearchgate.net Future research will be directed towards identifying and validating new biological targets for these compounds.

A significant area of interest is cancer immunotherapy . Recently, pyridazine derivatives have been identified as potent agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a critical role in activating the innate immune response against tumors. nih.gov Investigating the ability of novel this compound derivatives to modulate the STING pathway could lead to the development of new cancer immunotherapies. nih.gov Another promising target is ecto-5'-nucleotidase (CD73), which is overexpressed in various cancers and contributes to an immunosuppressive tumor microenvironment. acs.org Designing derivatives that can inhibit CD73 could help to reinvigorate antitumor immunity. acs.org

Beyond oncology, the unique structural features of pyridazines make them suitable candidates for targeting a variety of enzymes. For example, pyridazine-based compounds have been developed as inhibitors of c-Jun N-terminal kinase (JNK1), vascular endothelial growth factor receptor 2 (VEGFR-2), and dihydropteroate (B1496061) synthase (DHPS), all of which are implicated in different disease states. acs.orgnih.govnih.gov The exploration of this compound derivatives as inhibitors of these and other kinases, such as phosphodiesterase-3 (PDE3), represents a fertile ground for drug discovery. nih.gov

A deeper understanding of the mechanism of action is crucial. This involves not only identifying the primary biological target but also elucidating the downstream signaling pathways affected by the compound. The robust hydrogen-bonding potential of the pyridazine ring often plays a key role in molecular recognition and drug-target interactions, and future studies will aim to characterize these interactions in detail. nih.gov

Integration of Advanced Computational Methodologies for Accelerated Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, and its application to the study of this compound and its derivatives is set to expand. Advanced computational methodologies can significantly accelerate the discovery and optimization of lead compounds.

Molecular docking and dynamics simulations are already being used to predict and confirm the binding modes of pyridazine derivatives within the active sites of target proteins. acs.orgnih.govnih.gov These techniques allow researchers to visualize key interactions, such as hydrogen bonds and π-π stacking, and to rationalize structure-activity relationships. nih.gov For instance, modeling can reveal how the pyridazine nitrogen atoms engage with a target protein, sometimes involving bridging water molecules. nih.gov

Structure-based drug design will continue to be a cornerstone of research in this area. nih.gov By using the three-dimensional structure of a target protein, novel derivatives of this compound can be designed to have improved binding affinity and selectivity. nih.gov This approach has been successfully used to develop pyridazine-based inhibitors of DHPS by identifying and addressing unfavorable interactions in the binding pocket. nih.gov

Virtual screening of large chemical libraries is another powerful computational approach. acs.org By using software like AutoDock and PyRx, researchers can computationally screen thousands of virtual compounds based on the this compound scaffold against a panel of biological targets, prioritizing the most promising candidates for synthesis and biological testing. acs.org

Synergistic Approaches Combining Synthetic Chemistry, Biological Screening, and Computational Design for Lead Optimization

The most effective path to novel therapeutics involves a synergistic and iterative approach that combines the strengths of synthetic chemistry, biological screening, and computational design. This integrated strategy is particularly well-suited for optimizing lead compounds derived from this compound.

The process typically begins with the design of a focused library of derivatives, often guided by computational modeling and an understanding of the target's structure. acs.orgnih.gov These compounds are then synthesized using efficient and versatile chemical methods. acs.org Following synthesis, the compounds undergo rigorous biological screening , which can range from in vitro enzymatic assays to cell-based assays and in vivo animal models. acs.orgacs.org For example, a common approach is to screen compounds against the NCI-60 panel of human cancer cell lines to identify initial hits. acs.org

The data from biological screening is then fed back into the computational models to refine the understanding of structure-activity relationships. nih.gov This iterative cycle of design, synthesis, testing, and modeling allows for the rapid optimization of potency, selectivity, and pharmacokinetic properties. A successful example of this integrated approach is the discovery of potent pyridazine-based STING agonists, which involved comprehensive structural and functional analysis, molecular dynamics simulations, and ultimately, demonstration of significant tumor regression in mouse models. nih.gov

By embracing these synergistic strategies, researchers can unlock the full potential of the this compound scaffold, paving the way for the discovery of the next generation of innovative medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.